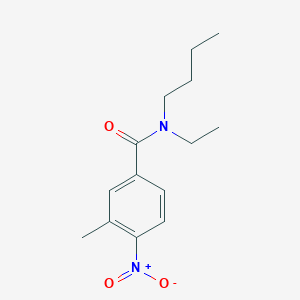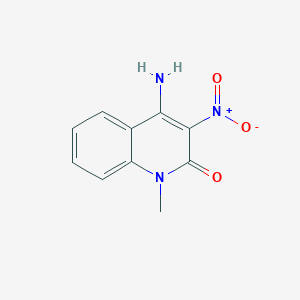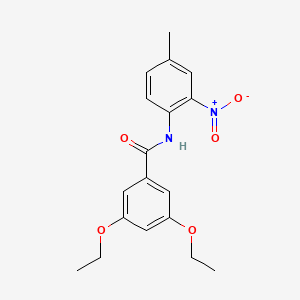![molecular formula C18H19NO4 B5023445 (2E)-3-[(2,4-Dimethoxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one](/img/structure/B5023445.png)
(2E)-3-[(2,4-Dimethoxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[(2,4-Dimethoxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one is an organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2,4-Dimethoxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one typically involves the condensation of 2,4-dimethoxyaniline with 4-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the enone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, ensuring high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(2E)-3-[(2,4-Dimethoxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(2E)-3-[(2,4-Dimethoxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2E)-3-[(2,4-Dimethoxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one involves its interaction with various molecular targets and pathways. The compound’s enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its potential biological activities, including enzyme inhibition and interaction with cellular proteins.
類似化合物との比較
Similar Compounds
(2E)-3-[(2,4-Dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)prop-2-EN-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-3-[(2,4-Dimethoxyphenyl)amino]-1-(4-chlorophenyl)prop-2-EN-1-one: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of methoxy groups in (2E)-3-[(2,4-Dimethoxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one contributes to its unique chemical properties, including increased electron density and reactivity
特性
IUPAC Name |
(E)-3-(2,4-dimethoxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-6-4-13(5-7-14)17(20)10-11-19-16-9-8-15(22-2)12-18(16)23-3/h4-12,19H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUHYMSKZBNAOO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-(3-chlorophenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5023366.png)
![(5Z)-5-[[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5023371.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5023380.png)
![4-allyl-2-methoxy-1-{4-[3-(trifluoromethyl)phenoxy]butoxy}benzene](/img/structure/B5023390.png)
![[4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] benzoate](/img/structure/B5023399.png)
![3-chloro-N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5023407.png)


![[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B5023448.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5023450.png)



